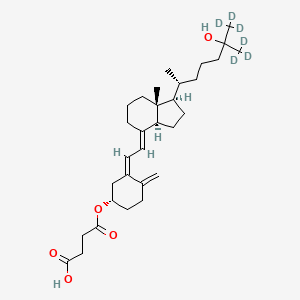
25-Hydroxyvitamin D3 3-hemisuccinate-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
25-Hydroxyvitamin D3 3-hemisuccinate-d6 is a deuterated form of 25-Hydroxyvitamin D3 3-hemisuccinate. This compound is a conjugate of 25-Hydroxyvitamin D3, which is the principal circulating form of vitamin D3 formed in the liver by hydroxylation at the C-25 position. The deuterated form, this compound, is used primarily in research settings as an internal standard for the quantification of vitamin D metabolites .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 25-Hydroxyvitamin D3 3-hemisuccinate-d6 involves the introduction of a hemisuccinate group to the 25-Hydroxyvitamin D3 molecule. The process typically starts with the hydroxylation of vitamin D3 at the C-25 position to form 25-Hydroxyvitamin D3. This is followed by the chemical modification to introduce the hemisuccinate group, which involves the reaction of 25-Hydroxyvitamin D3 with succinic anhydride in the presence of a base .
Industrial Production Methods
Industrial production of this compound is similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The deuterated form is produced by incorporating deuterium atoms during the synthesis process, which can be achieved by using deuterated reagents or solvents .
Análisis De Reacciones Químicas
Types of Reactions
25-Hydroxyvitamin D3 3-hemisuccinate-d6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the C-25 position can be oxidized to form different oxidation products.
Reduction: The compound can undergo reduction reactions, particularly at the hemisuccinate group.
Substitution: The hemisuccinate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
25-Hydroxyvitamin D3 3-hemisuccinate-d6 is widely used in scientific research, particularly in the following areas:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of vitamin D metabolites.
Biology: Employed in studies investigating the metabolism and function of vitamin D in biological systems.
Medicine: Utilized in clinical research to develop assays for measuring vitamin D levels in patients.
Industry: Applied in the production of diagnostic kits and reagents for vitamin D analysis.
Mecanismo De Acción
The mechanism of action of 25-Hydroxyvitamin D3 3-hemisuccinate-d6 involves its role as an internal standard in analytical methods. It does not exert biological effects directly but is used to ensure accuracy and precision in the quantification of vitamin D metabolites. The deuterium atoms in the compound provide a distinct mass difference, allowing for its differentiation from non-deuterated forms in mass spectrometry .
Comparación Con Compuestos Similares
Similar Compounds
25-Hydroxyvitamin D3 3-hemisuccinate: The non-deuterated form of the compound.
Calcifediol-d6: Another deuterated form of 25-Hydroxyvitamin D3 used as an internal standard.
25-Hydroxyvitamin D3 3,3’- (Carboxyfluorescein): A fluorescent derivative used in different analytical applications.
Uniqueness
25-Hydroxyvitamin D3 3-hemisuccinate-d6 is unique due to its deuterium labeling, which provides a distinct advantage in mass spectrometry by allowing for precise quantification and differentiation from other forms of vitamin D metabolites. This makes it an invaluable tool in research and clinical diagnostics .
Propiedades
Fórmula molecular |
C31H48O5 |
|---|---|
Peso molecular |
506.7 g/mol |
Nombre IUPAC |
4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C31H48O5/c1-21-10-13-25(36-29(34)17-16-28(32)33)20-24(21)12-11-23-9-7-19-31(5)26(14-15-27(23)31)22(2)8-6-18-30(3,4)35/h11-12,22,25-27,35H,1,6-10,13-20H2,2-5H3,(H,32,33)/b23-11+,24-12-/t22-,25+,26-,27+,31-/m1/s1/i3D3,4D3 |
Clave InChI |
XYAOPXNVLMIXNI-XKLDCONCSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OC(=O)CCC(=O)O)C)(C([2H])([2H])[2H])O |
SMILES canónico |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)CCC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


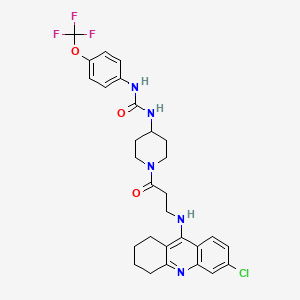
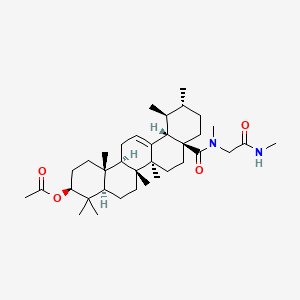
![(1-{[2-(3,5-Dichlorophenyl)-6-{[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]oxy}pyridin-4-yl]methyl}piperidin-4-yl)acetic acid](/img/structure/B12420066.png)
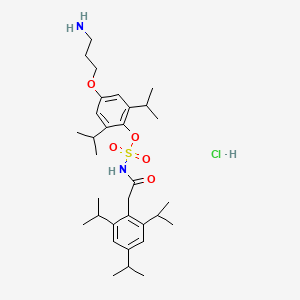


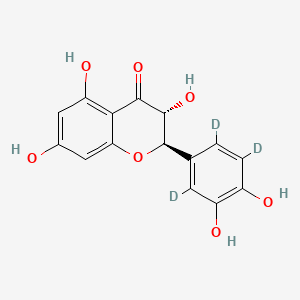
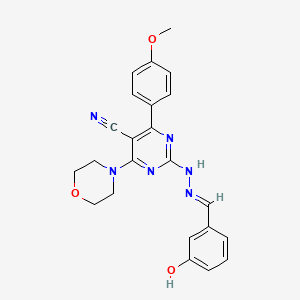
![[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate](/img/structure/B12420097.png)
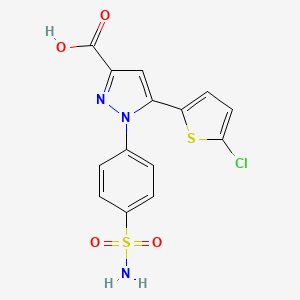


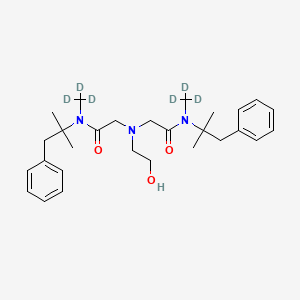
![[4-[(2-hydroxyethylamino)methyl]-3-methoxyphenyl]-(4-phenyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B12420111.png)
